2-[(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile
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Overview
Description
2-[(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines several bioactive moieties, making it a subject of interest for researchers exploring new drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile typically involves a multi-step process. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of a palladium catalyst to facilitate the coupling of an indole derivative with a benzodioxole-containing moiety . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to enhance the efficiency of the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help streamline the process, ensuring consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the desired purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the polymerization of tubulin, a key protein involved in cell division . By binding to the tubulin protein, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular targets, contributing to its broad-spectrum bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share structural similarities and exhibit comparable biological activities.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Another compound with a benzodioxole moiety, known for its bioactivity.
Uniqueness
2-[(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile stands out due to its unique combination of structural features, which contribute to its potent bioactivity and versatility in various applications. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a valuable compound for scientific research and potential therapeutic development.
Properties
Molecular Formula |
C28H18N4O5 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[[3-[(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C28H18N4O5/c29-13-17-5-1-2-6-18(17)14-31-15-19(21-7-3-4-8-23(21)31)11-22-26(33)30-28(35)32(27(22)34)20-9-10-24-25(12-20)37-16-36-24/h1-12,15H,14,16H2,(H,30,33,35)/b22-11+ |
InChI Key |
MIICPPGHTATREA-SSDVNMTOSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6C#N)/C(=O)NC3=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6C#N)C(=O)NC3=O |
Origin of Product |
United States |
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